molecular formula C18H23ClN2OS B13421484 Trimeprazine N-Oxide Hydrochloride

Trimeprazine N-Oxide Hydrochloride

Cat. No.: B13421484
M. Wt: 350.9 g/mol
InChI Key: KBMGDHDHDWBIOV-UHFFFAOYSA-N
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Description

Trimeprazine N-Oxide Hydrochloride is a derivative of trimeprazine, a phenothiazine compound. It is primarily used as an antihistamine and has applications in treating allergic reactions such as pruritus and urticaria. The compound is known for its sedative, hypnotic, and antiemetic properties, making it useful in various medical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimeprazine N-Oxide Hydrochloride typically involves the oxidation of trimeprazine. One common method is the use of N,N′,N″-trihydroxyisocyanuric acid as a catalyst in the presence of acetaldoxime and water as a solvent . The reaction conditions are carefully controlled to ensure the formation of the N-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and meticulous procedures to ensure the purity and consistency of the final product. The compound is often produced under ISO/IEC 17025 standards to meet regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

Trimeprazine N-Oxide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The primary reaction to form the N-oxide derivative.

    Reduction: Can be reduced back to trimeprazine under specific conditions.

    Substitution: Reacts with various reagents to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: N,N′,N″-trihydroxyisocyanuric acid, acetaldoxime, water.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various halogenating agents, alkylating agents.

Major Products

    Oxidation: this compound.

    Reduction: Trimeprazine.

    Substitution: Various substituted trimeprazine derivatives.

Mechanism of Action

Trimeprazine N-Oxide Hydrochloride exerts its effects by competing with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction in the negative symptoms brought on by histamine binding. The compound’s sedative and antiemetic properties are also attributed to its interaction with other neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimeprazine N-Oxide Hydrochloride is unique due to its specific N-oxide structure, which enhances its antihistamine properties while reducing some of the side effects associated with other phenothiazine derivatives. Its combination of sedative, hypnotic, and antiemetic properties makes it particularly useful in treating a variety of conditions .

Properties

Molecular Formula

C18H23ClN2OS

Molecular Weight

350.9 g/mol

IUPAC Name

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine oxide;hydrochloride

InChI

InChI=1S/C18H22N2OS.ClH/c1-14(13-20(2,3)21)12-19-15-8-4-6-10-17(15)22-18-11-7-5-9-16(18)19;/h4-11,14H,12-13H2,1-3H3;1H

InChI Key

KBMGDHDHDWBIOV-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)C[N+](C)(C)[O-].Cl

Origin of Product

United States

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